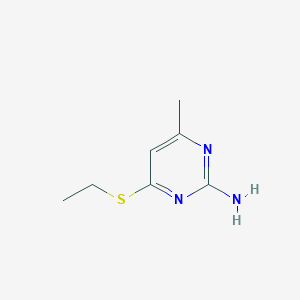![molecular formula C21H35N3O B12916888 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one CAS No. 144841-25-8](/img/structure/B12916888.png)
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of a suitable aldehyde with an amine and a ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
化学反応の分析
Types of Reactions
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological outcomes .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but with different substituents, leading to variations in reactivity and applications.
Imidazo[1,2-a]pyrazine: Another related compound with distinct biological activities and synthetic routes.
Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with modifications at different positions, offering a range of properties and uses.
Uniqueness
2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one is unique due to its long alkyl chain, which imparts specific physicochemical properties, such as increased lipophilicity and membrane permeability . This uniqueness makes it particularly valuable in applications requiring these characteristics, such as drug delivery and materials science .
特性
CAS番号 |
144841-25-8 |
|---|---|
分子式 |
C21H35N3O |
分子量 |
345.5 g/mol |
IUPAC名 |
2-pentadecyl-8H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-24-17-16-20(25)23-21(24)22-19/h16-18H,2-15H2,1H3,(H,22,23,25) |
InChIキー |
QUOUGPYDLQADBS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CN2C=CC(=O)NC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


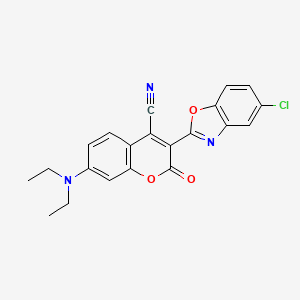
![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)

![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12916832.png)


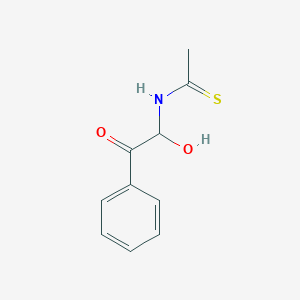
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
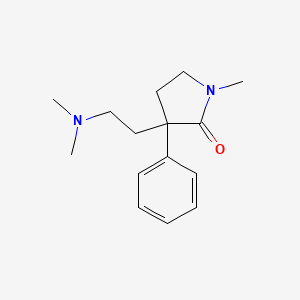
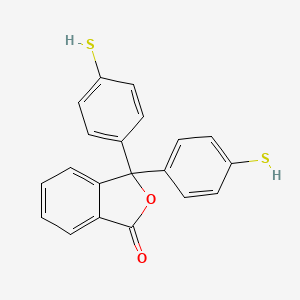
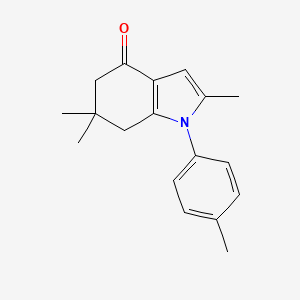
![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)
